molecular formula C14H13NO4 B5533656 METHYL 2-(2-METHYLFURAN-3-AMIDO)BENZOATE

METHYL 2-(2-METHYLFURAN-3-AMIDO)BENZOATE

Cat. No.: B5533656
M. Wt: 259.26 g/mol
InChI Key: KYWMKPQHDFTYPP-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylfuran-3-amido)benzoate is a benzoate ester derivative featuring a 2-methylfuran-3-amido substituent at the ortho position of the benzene ring. Its structure combines a hydrophobic methylfuran moiety with a polar amide linkage and an ester group, making it a versatile intermediate in pharmaceutical and agrochemical research. The methylfuran ring contributes electron-rich aromaticity, while the amide group enables hydrogen bonding, influencing both chemical reactivity and biological interactions. This compound’s unique structural attributes position it as a candidate for targeted drug design and catalytic studies.

Properties

IUPAC Name

methyl 2-[(2-methylfuran-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-9-10(7-8-19-9)13(16)15-12-6-4-3-5-11(12)14(17)18-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWMKPQHDFTYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-methylfuran-3-amido)benzoate typically involves the reaction of 2-methylfuran-3-carboxylic acid with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylfuran-3-amido)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-methylfuran-3-amido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-methylfuran-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-Methyl-3-[2-(5-Methylfuran-2-yl)Quinoline-4-Amido]Benzoate

  • Structure: Incorporates a quinoline ring and a 5-methylfuran-2-yl group .
  • Key Differences: The quinoline moiety enhances aromaticity and basicity, enabling stronger π-π stacking interactions in biological systems. The 5-methylfuran substituent (vs. 2-methylfuran-3-amido) alters electronic distribution, reducing steric hindrance at the amide site.

Methyl 2-{1-[(3-Nitrophenyl)Methoxy]-2-Oxo-1,2-Dihydropyridine-3-Amido}Benzoate

  • Structure : Features a dihydropyridine ring and a nitrobenzyl group .
  • Key Differences :
    • The nitro group is strongly electron-withdrawing, reducing electron density at the amide carbonyl and altering hydrolysis kinetics.
    • The dihydropyridine core introduces redox activity, unlike the inert methylfuran in the target compound.
  • Applications : Investigated for antimicrobial activity, leveraging nitro group’s electrophilic reactivity.

Methyl 2-({[4-(2,5-Dioxoazolidinyl)Phenyl]Sulfonyl}Amino)Benzoate

  • Structure : Contains a sulfonamide linker and a dioxoazolidinyl ring .
  • Key Differences: The sulfonyl group increases acidity of the adjacent NH proton, enhancing solubility in polar solvents.
  • Applications : Explored as a protease inhibitor due to sulfonamide’s affinity for enzymatic active sites.

Methyl 2-{[3-(4-Methylphenyl)-2,4-Dioxo-1,3-Thiazolidin-5-Yl]Amino}Benzoate

  • Structure: Includes a thiazolidinone ring and a 4-methylphenyl group .
  • Key Differences: The thiazolidinone’s sulfur atom and dioxo groups enhance hydrogen-bonding capacity, improving interaction with biological targets. The absence of a furan ring reduces aromatic conjugation, impacting UV absorption properties.
  • Applications : Studied for antidiabetic and anti-inflammatory activities.

Methyl 2-({[(5Z)-1-(4-Chlorophenyl)-2,4,6-Trioxo-1,3-Diazinan-5-Ylidene]Methyl}Amino)Benzoate

  • Structure : Combines a trioxodiazinane ring and a chlorophenyl group .
  • Key Differences :
    • The chlorine atom increases lipophilicity, enhancing membrane permeability.
    • The trioxo groups confer metabolic stability but reduce solubility in aqueous media.
  • Applications: Potential use in agrochemicals due to chlorine’s pest-repellent properties.

Data Tables: Structural and Functional Comparisons

Table 1: Structural Features and Electronic Properties

Compound Name Key Substituents Electronic Effects
This compound 2-Methylfuran-3-amido, benzoate ester Electron-donating (furan), moderate H-bonding
Methyl 4-methyl-3-[2-(5-methylfuran-2-yl)... Quinoline, 5-methylfuran Electron-rich (quinoline), strong π-π
Methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo... Nitrophenyl, dihydropyridine Electron-withdrawing (nitro), redox-active
Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]... Sulfonamide, dioxoazolidinyl Acidic NH, rigid backbone

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